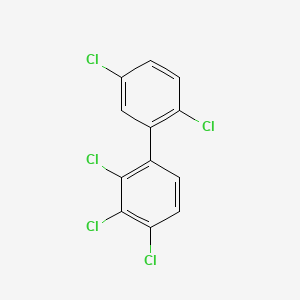

2,2',3,4,5'-Pentachlorobiphenyl

描述

属性

IUPAC Name |

1,2,3-trichloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)12(17)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKYDBFRKPQCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073497 | |

| Record name | 2,2',3,4,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-02-8 | |

| Record name | PCB 87 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X433553891 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary method for preparing 2,2',3,4,5'-Pentachlorobiphenyl involves the direct chlorination of biphenyl under controlled laboratory or industrial conditions:

- Starting Material : Biphenyl, a molecule consisting of two connected phenyl rings.

- Chlorination Agent : Chlorine gas (Cl₂) is typically used.

- Catalyst : Ferric chloride (FeCl₃) or other Lewis acid catalysts facilitate electrophilic aromatic substitution.

- Reaction Conditions : Elevated temperatures are applied to promote substitution at the desired positions on the biphenyl rings. The reaction time and chlorine concentration are carefully controlled to achieve selective chlorination without over-chlorination.

- Selectivity : The substitution pattern is influenced by steric and electronic effects, enabling the preferential formation of the 2,2',3,4,5'-pentachlorinated congener.

This method is consistent with the classical electrophilic aromatic substitution mechanism where chlorine radicals or electrophilic chlorine species replace hydrogen atoms on the biphenyl rings.

Industrial Production Methods

Historically, industrial production of PCBs, including this compound, was conducted via:

- Batch or Continuous Chlorination Processes : Biphenyl was chlorinated in reactors where chlorine gas was introduced in controlled amounts.

- Degree of Chlorination Control : By varying the chlorine gas feed rate and reaction time, manufacturers controlled the extent of chlorination to isolate specific congeners or mixtures.

- Purification : Post-reaction mixtures were subjected to separation techniques such as distillation or chromatography to isolate the desired pentachlorobiphenyl congener.

Due to environmental regulations, such production has largely ceased or been replaced by more controlled laboratory-scale syntheses.

Chemical Reaction Analysis Related to Preparation

While the primary preparation is chlorination, understanding related chemical reactions is useful for refining synthesis and handling:

| Reaction Type | Description | Common Reagents/Conditions | Notes on Relevance to Preparation |

|---|---|---|---|

| Electrophilic Chlorination | Substitution of hydrogen atoms on biphenyl rings by chlorine atoms | Cl₂ gas, FeCl₃ catalyst, elevated temperature | Core reaction for PCB synthesis |

| Reductive Dechlorination | Removal of chlorine atoms under anaerobic conditions | Zero-valent metals (e.g., Fe), microbial cultures | Used in degradation, not synthesis |

| Oxidation | Formation of hydroxylated metabolites from PCBs | Potassium permanganate, cytochrome P450 enzymes | Relevant for metabolism studies, not for synthesis |

Research Findings and Analytical Data

Synthesis Confirmation : Research studies have synthesized this compound and its metabolites to study toxicological effects and metabolic pathways. The synthesis involves chlorination steps as described, followed by purification and characterization using chromatographic and spectrometric methods.

Analytical Standards : The National Institute of Standards and Technology (NIST) provides certified reference materials for this compound, confirming its purity and concentration in solutions used for calibration and research. This supports the reliability of synthetic methods and analytical characterization.

| Parameter | Value (NIST SRM 2262) | Notes |

|---|---|---|

| Certified Mass Fraction (µg/mL) | 3.000 ± 0.024 | Indicates high purity standard |

| CAS Registry Number | 35065-29-3 (related congeners) | Used for identification and procurement |

Summary Table of Preparation Details

| Aspect | Details |

|---|---|

| Starting Material | Biphenyl |

| Chlorinating Agent | Chlorine gas (Cl₂) |

| Catalyst | Ferric chloride (FeCl₃) |

| Reaction Type | Electrophilic aromatic substitution |

| Reaction Conditions | Elevated temperature, controlled chlorine feed rate, batch or continuous reactors |

| Product Purification | Distillation, chromatography |

| Analytical Confirmation | Gas chromatography, mass spectrometry, use of certified reference materials (NIST SRM) |

| Industrial Status | Historically produced industrially; now mainly synthesized in controlled laboratory settings |

This detailed overview of the preparation methods for this compound integrates classical synthetic chemistry with modern analytical standards and research findings, providing a professional and authoritative resource for researchers and industrial chemists working with PCBs. The synthesis relies primarily on controlled chlorination of biphenyl, with precise reaction parameters to ensure the selective formation of the pentachlorinated congener. Analytical standards and studies support the identification and purity assessment of the compound.

化学反应分析

Oxidation Reactions

PCB 87 undergoes oxidative transformations mediated by enzymatic and chemical pathways, forming hydroxylated metabolites (OH-PCBs).

Key Findings:

-

Human Liver Microsomes (HLMs):

Reduction Reactions

Dechlorination reactions remove chlorine atoms, producing less chlorinated biphenyls.

Experimental Data:

-

Zinc Dust in Ethanol:

-

Reduces PCB 87 to 2,2',3,5'-Tetrachlorobiphenyl via selective chlorine removal.

-

-

Sodium Borohydride:

-

Less effective for higher chlorinated congeners but generates tri- and dichlorinated biphenyls under prolonged conditions.

-

| Reagent | Conditions | Product | Chlorine Removal Sites | Source |

|---|---|---|---|---|

| Zn dust | Ethanol, 80°C | 2,2',3,5'-Tetrachlorobiphenyl | C4 position | |

| NaBH₄ | Aqueous, 50°C | Mixed lower chlorinated PCBs | Non-specific |

Substitution Reactions

Chlorine atoms are replaced by nucleophiles such as hydroxyl (–OH) or amino (–NH₂) groups.

Notable Pathways:

-

Hydroxylation:

-

In poplar plants, PCB 87 is metabolized to 3-OH-PCB 87 and 4-OH-PCB 87 via cytochrome P450-mediated pathways.

-

-

Amination:

-

Reacts with liquid ammonia under high pressure to form 2,2',3,4,5'-Pentachloro-4-aminobiphenyl .

-

| Substitution Type | Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Hydroxylation | Plant P450 enzymes | 3-OH-PCB 87 | Meta position favored | |

| Amination | NH₃, 150°C, 5 atm | 4-Amino-PCB 87 | Para position |

Environmental Degradation

Photolytic and microbial degradation pathways contribute to environmental breakdown:

Photolysis:

-

UV irradiation (λ = 254 nm) in hexane generates 2,2',3,5'-Tetrachlorobiphenyl via C–Cl bond cleavage.

Microbial Metabolism:

-

Phanerochaete chrysosporium degrades PCB 87 to 2,3-dichlorobenzoic acid through oxidative ring cleavage.

Comparative Reactivity

PCB 87’s reactivity differs from structurally similar PCBs:

| PCB Congener | Chlorine Substitution | Primary Reaction Site | Major Product | Reactivity vs. PCB 87 |

|---|---|---|---|---|

| PCB 95 (2,2',3,5,5') | 2,2',3,5,5' | Para (C4) | 4-OH-PCB 95 | Higher para selectivity |

| PCB 118 (2,3',4,4',5) | 2,3',4,4',5 | Meta (C3') | 3'-OH-PCB 118 | Lower oxidation rates |

Mechanistic Insights

-

Electrophilic Aromatic Substitution: Chlorine atoms direct incoming nucleophiles to meta and para positions.

-

Radical Pathways: Photolysis involves chlorine radical formation, leading to dechlorination.

科学研究应用

Chemistry: 2,2’,3,4,5’-Pentachlorobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. It is also used in studies investigating the chemical behavior and degradation pathways of PCBs .

Biology: In biological research, 2,2’,3,4,5’-Pentachlorobiphenyl is used to study the toxicological effects of PCBs on living organisms. It serves as a model compound to investigate the mechanisms of PCB-induced toxicity and bioaccumulation in various species .

Medicine: Research in medicine focuses on the potential health effects of exposure to 2,2’,3,4,5’-Pentachlorobiphenyl. Studies have shown that PCBs can disrupt endocrine function and cause adverse health effects, including cancer and developmental disorders .

Industry: Historically, 2,2’,3,4,5’-Pentachlorobiphenyl was used in industrial applications such as dielectric fluids in transformers and capacitors, as well as in hydraulic fluids and plasticizers. due to its environmental persistence and toxicity, its use has been largely phased out .

作用机制

2,2’,3,4,5’-Pentachlorobiphenyl exerts its effects through several molecular mechanisms. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the metabolism and detoxification of various chemicals. Additionally, 2,2’,3,4,5’-Pentachlorobiphenyl can mediate biochemical and toxic effects through its interaction with cellular receptors and signaling pathways, influencing cell-cycle regulation and inflammatory responses .

相似化合物的比较

Comparison with Structurally Similar Pentachlorobiphenyls

Structural Isomerism and Chlorine Substitution Patterns

The position and number of chlorine atoms on the biphenyl backbone critically influence the physicochemical and toxicological properties of PCBs. Below is a comparison of PCB-87 with key pentachlorobiphenyl isomers:

Key Observations :

- All isomers share the same molecular formula but differ in chlorine substitution, affecting their planarity, metabolic pathways, and environmental behavior. For example, PCB-118 (2,3',4,4',5) is a dioxin-like congener with coplanar geometry, enhancing its binding affinity to the aryl hydrocarbon receptor (AhR) and increasing toxicity .

Environmental Persistence and Degradation

Air half-life predictions derived from machine learning models highlight differences in atmospheric stability :

| Compound | Predicted Air Half-Life (Days) | |

|---|---|---|

| PCB-87 | 2.84 – 3.46 | |

| PCB-101 | 2.98 – 3.46 | |

| 2,2',3,4,5-Pentachlorobiphenyl (PCB-86) | 2.98 – 3.46 |

Implications :

- PCB-87 exhibits moderate persistence compared to higher-chlorinated congeners. However, its lower volatility (due to five chlorines) favors accumulation in soils and sediments over long-range atmospheric transport.

Toxicity and Bioaccumulation

- PCB-87: Chronic exposure disrupts hepatic function and immune responses, though it is less potent than non-ortho-substituted coplanar PCBs (e.g., PCB-126) .

- PCB-101 : Frequently detected in environmental samples (e.g., road dust in Delhi NCR) due to historical use in dielectric fluids . Its ortho-substituted structure reduces dioxin-like toxicity but enhances neurotoxic effects .

Bioaccumulation Factors (BAFs) :

- PCB-87 and PCB-101 have log Kow values ~6.5, indicating high lipid solubility and biomagnification in aquatic food chains .

Analytical and Regulatory Challenges

- Co-elution Issues : PCB-87 co-elutes with other pentachlorobiphenyls (e.g., 2,3',4',5',6-Pentachlorobiphenyl) in gas chromatography, necessitating advanced mass spectrometry for accurate quantification .

- Regulatory Status : Listed under the Stockholm Convention on POPs. Analytical standards (e.g., ERP-032 for PCB-101) are critical for environmental monitoring .

- Market Availability : PCB-87 is priced at $92/1 mL in certified reference materials, reflecting its niche analytical use compared to more prevalent congeners like PCB-101 ($105/1 mL) .

生物活性

2,2',3,4,5'-Pentachlorobiphenyl (PCB 87) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are synthetic organic chemicals that have been widely used in industrial applications due to their chemical stability and insulating properties. However, their environmental persistence and potential toxicological effects have raised significant health concerns.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : Characterized by five chlorine atoms substituted on biphenyl rings.

Mechanism of Biological Activity

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of various genes that play roles in xenobiotic metabolism and endocrine disruption.

Key Actions:

- AhR Activation : PCB 87 binds to AhR, leading to the transcription of genes involved in detoxification processes.

- Endocrine Disruption : Studies indicate that PCBs can mimic or interfere with hormone functions, potentially leading to reproductive and developmental issues.

Toxicological Studies

Various studies have highlighted the toxicological implications of exposure to PCB 87. Below are summarized findings from notable research:

Case Studies

- Avon Longitudinal Study of Parents and Children (ALSPAC) :

- Environmental Monitoring at Former Naval Station Treasure Island :

Environmental Persistence and Bioaccumulation

PCBs like this compound are known for their environmental persistence. They do not readily degrade and can accumulate in the food chain, leading to higher concentrations in top predators.

Bioaccumulation Data:

- PCBs have been detected in various environmental matrices including soil, sediment, and biota.

- Studies indicate that fish species show significant bioaccumulation of PCBs, which poses risks to both wildlife and human health through consumption.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,2',3,4,5'-Pentachlorobiphenyl in environmental and biological samples?

- Methodology : High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for detecting low concentrations (e.g., pg/L levels in water) due to its specificity and sensitivity . For tissue or sediment samples, Soxhlet extraction followed by cleanup with silica gel columns is recommended to isolate the compound before analysis . Isotope dilution using deuterated internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) improves quantification accuracy .

Q. How should researchers design experiments to assess the thyroid-disrupting effects of this compound?

- Methodology : Use in vivo models (e.g., mice or rats) with controlled oral dosing over 5–14 days. Measure serum thyroxine (T4) and triiodothyronine (T3) levels via ELISA, and compare results with transthyretin-deficient models to isolate mechanisms . Include positive controls (e.g., PCB-153) and validate findings using histopathology of thyroid tissue .

Q. What are the critical steps in preparing environmental samples for PCB congener-specific analysis?

- Methodology :

Extraction : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) for solid matrices.

Cleanup : Pass extracts through Florisil or sulfuric acid-impregnated silica columns to remove lipids and interfering compounds .

Concentration : Reduce solvent volume under nitrogen evaporation to achieve detection limits of 0.8 µg/kg .

Advanced Research Questions

Q. How do species-specific metabolic pathways influence the toxicokinetics of this compound?

- Methodology : Conduct comparative in vivo studies using species with divergent metabolic capacities (e.g., mink vs. mice). Dose animals with 14C-labeled compound and track excretion (feces/urine) and tissue distribution via radiometry and GC/MS. Focus on identifying hydroxylated and methylsulfonyl metabolites retained in lipid-rich tissues (e.g., salivary glands in mink ). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How can researchers resolve contradictions in oxidative stress data linked to this compound exposure?

- Methodology :

- Experimental Design : Standardize exposure durations and doses across studies. For example, use 0.1–10 µM concentrations in hepatocyte cultures to measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).

- Data Normalization : Control for cellular glutathione levels and mitochondrial activity, which may confound ROS measurements .

- Multi-Omics Integration : Combine transcriptomics (Nrf2 pathway activation) with metabolomics (glutathione disulfide ratios) to validate oxidative stress markers .

Q. What advanced techniques are used to synthesize and characterize methylsulfonyl metabolites of this compound?

- Methodology :

- Synthesis : React the parent compound with methanesulfonyl chloride under catalytic conditions (e.g., FeCl3) to produce 4-methylsulfonyl derivatives .

- Characterization : Confirm structures via NMR and GC/MS, focusing on fragmentation patterns (e.g., m/z 241 for the sulfonyl group) .

- Application : Use synthesized metabolites as reference standards in toxicokinetic studies to quantify tissue retention .

Q. How can isotopic labeling improve the study of this compound degradation pathways?

- Methodology : Incorporate deuterated analogs (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) to trace photodegradation or microbial breakdown products. Use HRMS to distinguish labeled vs. unlabeled fragments, enabling precise pathway elucidation . Apply this in soil microcosm experiments to quantify dechlorination rates and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。